![molecular formula C4H6N2O3 B3047796 [4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol CAS No. 14460-57-2](/img/structure/B3047796.png)
[4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol
Overview
Description
4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol, also known as HMOX, is a versatile compound with many potential applications in the fields of organic synthesis and biochemistry. HMOX is a hydroxymethyl-substituted oxadiazole, a heterocyclic compound with a five-membered ring structure. It is used in the synthesis of a variety of organic compounds, and has also been studied for its potential application in biomedical research.
Scientific Research Applications
Synthesis and Structural Characterization
[4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol is used in synthesizing Schiff base compounds with antibacterial properties. For instance, compounds prepared from the reaction of 3,4-diamino-1,2,5-oxadiazole with 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehyde in methanol showed activity against bacteria like Staphylococcus aureus and Bacillus cereus (Kakanejadifard et al., 2013).
Catalysis in Organic Reactions
This compound is also utilized in catalyst-free reactions of N-hydroxyamidoxime with various ketones or aldehydes, resulting in 3,5,5-trisubstituted 4-hydroxy-4H,5H-1,2,4-oxadiazole derivatives in excellent yields (Liu et al., 2015).
Bioisoster in Drug Design
The hydroxy-1,2,5-oxadiazolyl moiety, a part of [4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol, has been explored as a bioisoster for the carboxyl group in GABA-related compounds. It has shown weak agonist and partial agonist profiles at GABA(A) receptors (Lolli et al., 2006).
Material Science
In material science, derivatives of 1,2,5-oxadiazoles have been used to determine orientational properties in liquid-crystalline materials. This has implications for the development of advanced materials like OLEDs (Wolarz et al., 2007).
Photoreactivity Studies
1,2,5-oxadiazoles have been subjects of photoreactivity studies, contributing to our understanding of their behavior under specific conditions, which is valuable in fields like photochemistry (Buscemi et al., 1988).
properties
IUPAC Name |
[4-(hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c7-1-3-4(2-8)6-9-5-3/h7-8H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYQBAFVQYQKPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NON=C1CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365442 | |
Record name | 1,2,5-Oxadiazole-3,4-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol | |
CAS RN |
14460-57-2 | |
Record name | 1,2,5-Oxadiazole-3,4-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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